molecular formula C24H18ClFN4O2 B12045986 3-(2-((4-Chlorobenzyl)oxy)PH)-N'-(4-F-benzylidene)-1H-pyrazole-5-carbohydrazide

3-(2-((4-Chlorobenzyl)oxy)PH)-N'-(4-F-benzylidene)-1H-pyrazole-5-carbohydrazide

Katalognummer: B12045986
Molekulargewicht: 448.9 g/mol
InChI-Schlüssel: KENWFOCOTDAJQK-MZJWZYIUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-((4-Chlorobenzyl)oxy)PH)-N’-(4-F-benzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((4-Chlorobenzyl)oxy)PH)-N’-(4-F-benzylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the benzylidene group: This step involves the condensation of the pyrazole derivative with 4-fluorobenzaldehyde under acidic or basic conditions.

    Attachment of the chlorobenzyl group: This can be done through an etherification reaction using 4-chlorobenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions may lead to the formation of reduced forms of the compound, such as hydrazides.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazides.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2-((4-Chlorobenzyl)oxy)PH)-N’-(4-F-benzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrazole derivatives: Compounds with similar structures and potential biological activities.

    Benzylidene derivatives: Compounds containing the benzylidene group, known for their diverse chemical properties.

Uniqueness

3-(2-((4-Chlorobenzyl)oxy)PH)-N’-(4-F-benzylidene)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C24H18ClFN4O2

Molekulargewicht

448.9 g/mol

IUPAC-Name

3-[2-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-fluorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H18ClFN4O2/c25-18-9-5-17(6-10-18)15-32-23-4-2-1-3-20(23)21-13-22(29-28-21)24(31)30-27-14-16-7-11-19(26)12-8-16/h1-14H,15H2,(H,28,29)(H,30,31)/b27-14+

InChI-Schlüssel

KENWFOCOTDAJQK-MZJWZYIUSA-N

Isomerische SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)F)OCC4=CC=C(C=C4)Cl

Kanonische SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)F)OCC4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.